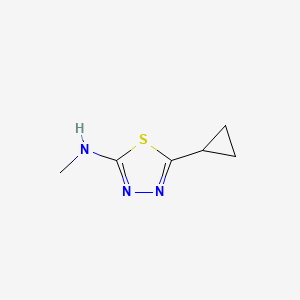

5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

説明

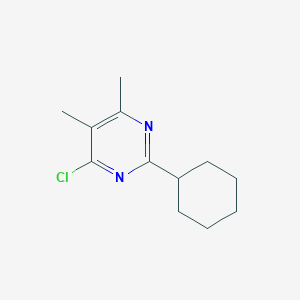

5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, also known as 5-CPMT, is a synthetic organic compound that has been studied for its potential applications in scientific research. 5-CPMT is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. This compound is a member of the thiadiazole family, and has been studied for its ability to act as a ligand for metal ions. 5-CPMT has been used in a variety of scientific research applications, including studies of organic synthesis and catalytic reactions, as well as studies of biochemical and physiological effects.

科学的研究の応用

-

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized for use as potent antimicrobial agents .

- Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

-

Antibacterial Activity and CT-DNA Binding

- Field : Biochemistry

- Application : 1,3,4-Thiadiazole molecules were synthesized and characterized for their antibacterial activity and CT-DNA binding .

- Method : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

- Results : The molecules showed an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. In addition, the mechanism of the molecule interaction with calf thymus-DNA (CT-DNA) was investigated .

-

Antifungal Agents

- Field : Medicinal Chemistry

- Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and found to exhibit good antifungal activities .

- Method : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

-

Antibacterial Activity

- Field : Biochemistry

- Application : 1,3,4-Thiadiazole derivatives have shown extensive biological activities, including antibacterial activity .

- Method : The derivatives were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

- Results : The derivatives exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

-

Anticancer Agents

- Field : Oncology

- Application : 1,3,4-thiadiazole derivatives have shown potential as anticancer agents .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and the type of cancer being targeted .

- Results : While the results can also vary, many 1,3,4-thiadiazole derivatives have demonstrated promising results in preclinical studies .

-

Anticonvulsant Agents

- Field : Neurology

- Application : Some 1,3,4-thiadiazole derivatives have been found to possess anticonvulsant properties .

- Method : These derivatives may be administered as part of a treatment regimen for conditions such as epilepsy .

- Results : While further research is needed, initial studies suggest that these derivatives could be effective in reducing the frequency and severity of seizures .

特性

IUPAC Name |

5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-7-6-9-8-5(10-6)4-2-3-4/h4H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHHQNQBJBSEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)

![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)

![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)

![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)